N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound (CAS: 306990-12-5, ChemSpider ID: 7867933) is a structurally complex acetohydrazide derivative featuring three key moieties:
- Hydrazone backbone: An (E)-configured Schiff base formed by condensation of an acetohydrazide with a substituted benzaldehyde.
- Triazole core: A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group and at positions 4 and 5 with phenyl and 4-tert-butylphenyl groups, respectively.
Its molecular formula is C₃₈H₃₈N₆O₃S (calculated molecular weight: 682.82 g/mol), with a single stereoisomer due to the (E)-configuration of the hydrazone bond.
Properties
Molecular Formula |
C35H35N5O3S |
|---|---|
Molecular Weight |
605.8 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C35H35N5O3S/c1-35(2,3)28-18-16-27(17-19-28)33-38-39-34(40(33)29-13-9-6-10-14-29)44-24-32(41)37-36-22-26-15-20-30(31(21-26)42-4)43-23-25-11-7-5-8-12-25/h5-22H,23-24H2,1-4H3,(H,37,41)/b36-22+ |
InChI Key |
MBFZEXCKBJPNHA-HPNXWYHWSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include hydrazides, aldehydes, and triazoles. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, it is likely that the process would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.
Scientific Research Applications
Molecular Formula
The molecular formula of N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is C26H26N4O3S. Its structural complexity allows for diverse chemical reactions and biological interactions.
Structural Representation
The compound features:
- A benzyloxy group
- A methoxy group
- A triazole moiety
- A sulfanyl linkage
This unique combination contributes to its reactivity and biological activity.
Organic Synthesis
This compound serves as a valuable reagent in organic synthesis. It acts as a building block for creating more complex molecules, facilitating the development of novel compounds with potential applications in various fields.
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, making it a candidate for further investigation as a therapeutic agent.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound effectively induces apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests its potential as a lead compound in cancer therapy.
Pharmacological Research
The compound is under investigation for its role as a therapeutic agent against various diseases. Its mechanism involves interaction with specific molecular targets, which may lead to the modulation of enzyme activities or receptor functions.
Material Science
The compound may also find applications in the development of new materials with specific properties due to its unique functional groups. Researchers are exploring its potential in creating advanced polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Key Structural Insights :
- Triazole Substitution : The 4- and 5-positions of the triazole ring critically modulate bioactivity. Bulky groups (e.g., 4-tert-butylphenyl) enhance steric interactions with hydrophobic enzyme pockets, as seen in Akt inhibition studies .
- Benzylidene Substituents : Electron-donating groups (e.g., benzyloxy, methoxy) improve solubility and hydrogen-bonding capacity, whereas electron-withdrawing groups (e.g., nitro, bromo) may enhance electrophilic reactivity .
Example Protocol :
Hydrazide Intermediate : Prepare 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide via nucleophilic substitution of triazole-thiol with chloroacetohydrazide .
Condensation: React hydrazide (1.0 mmol) with 4-(benzyloxy)-3-methoxybenzaldehyde (1.1 mmol) in ethanol (50 mL) containing glacial acetic acid (3 drops) under reflux for 5 hours .
Physicochemical Properties
The target compound’s logP (3.82, predicted) exceeds that of analogues with polar substituents (e.g., 4-nitrophenyl, logP ~2.5), indicating superior lipid solubility. Its melting point (218–220°C, predicted) aligns with triazole-containing hydrazones, which typically melt between 200–250°C due to strong intermolecular hydrogen bonding .
Biological Activity
N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 618.54 g/mol. The structure features a triazole ring, which is known for its biological activity, alongside various aromatic substituents that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in vitro.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT 116 | 3.7 |
| Compound B | MCF-7 | 1.2 |
| Compound C | HEK 293 | 5.3 |
| N'-{...} | A549 | TBD |
Note: Data for this compound is currently under investigation.
In a study conducted by MDPI, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that related triazole derivatives possess selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) for these compounds were reported to be as low as 8 µM .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound D | S. aureus | 16 |
| Compound E | E. faecalis | 8 |
| N'-{...} | E. coli | TBD |
Case Studies
- Study on Anticancer Properties : A recent screening of drug libraries identified compounds similar to this compound that exhibited significant cytotoxicity against multicellular spheroids of various cancer types .
- Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of triazole derivatives, it was found that certain modifications to the triazole ring enhanced activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
